molecular formula C5H4F3NO4S B3027708 3-Methylisoxazol-5-YL trifluoromethanesulfonate CAS No. 1363210-15-4

3-Methylisoxazol-5-YL trifluoromethanesulfonate

Cat. No. B3027708
CAS RN: 1363210-15-4
M. Wt: 231.15
InChI Key: DPAKBTVUDKNQAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylisoxazol-5-YL trifluoromethanesulfonate is a chemical compound with the molecular formula C5H4F3NO4S and a molecular weight of 231.15 . It is not intended for human or veterinary use and is primarily used for research .

Scientific Research Applications

1. Magnetic Studies

The compound is used in magnetic studies, particularly in the construction of single-molecule magnets. For instance, the treatment of divalent transition-metal trifluoromethanesulfonates with certain ligands leads to the formation of rectangular clusters that exhibit distinct magnetic behaviors, as demonstrated in a study by Li et al. (2005) (Li et al., 2005).

2. Drug Metabolism Studies

Although specifically related to a different compound (LY451395), the research by Zmijewski et al. (2006) discusses the application of biocatalysis in drug metabolism, which is a significant area in pharmaceutical research where trifluoromethanesulfonates may be involved (Zmijewski et al., 2006).

3. Study of Liquid Crystalline Salts

Bradley et al. (2002) investigated a series of long-chain 1-alkyl-3-methylimidazolium salts, including those with trifluoromethanesulfonate, to understand their thermotropic phase behavior. Such research is vital for the development of advanced materials (Bradley et al., 2002).

4. Catalysis in Organic Chemistry

Trifluoromethanesulfonates are used as catalysts in organic synthesis. For example, Ishihara et al. (1996) describe the use of scandium trifluoromethanesulfonate as an extremely active Lewis acid catalyst in acylation reactions (Ishihara et al., 1996).

5. Synthesis of Multifunctional Compounds

Trifluoromethanesulfonic acid is used in the synthesis of multifunctional compounds, as demonstrated by Dyer et al. (1996), where it reacts with certain diazomethane derivatives to yield various compounds (Dyer et al., 1996).

properties

IUPAC Name

(3-methyl-1,2-oxazol-5-yl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3NO4S/c1-3-2-4(12-9-3)13-14(10,11)5(6,7)8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAKBTVUDKNQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901162581
Record name Methanesulfonic acid, 1,1,1-trifluoro-, 3-methyl-5-isoxazolyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901162581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1363210-15-4
Record name Methanesulfonic acid, 1,1,1-trifluoro-, 3-methyl-5-isoxazolyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363210-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonic acid, 1,1,1-trifluoro-, 3-methyl-5-isoxazolyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901162581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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